Product packaging for 4-Cyano-1-naphthoyl chloride(Cat. No.:)

4-Cyano-1-naphthoyl chloride

Cat. No.: B8406947
M. Wt: 215.63 g/mol
InChI Key: BIMMUDYNAGPSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-1-naphthoyl chloride is a multifunctional aromatic acyl halide that serves as a critical building block in advanced chemical research. Its structure incorporates both a highly reactive acyl chloride group and an electron-withdrawing cyano substituent on the naphthalene ring system. This configuration makes it a valuable substrate in Solid-Phase Peptide Synthesis (SPPS), particularly for the incorporation of naphthalene-based amino acids or for capping peptide sequences to modify their properties and stability. The hydrophobic nature of the naphthalene core is especially useful in the synthesis of "difficult sequences" and peptides that mimic membrane protein domains, which are crucial in pharmaceutical development . Beyond peptide chemistry, this compound is a key precursor in materials science for creating polymers and organic frameworks with specific electronic or structural characteristics. The cyano group can act as a versatile handle for further chemical transformation or contribute to the thermal and chemical stability of the resulting materials. As an acyl chloride, it is highly moisture-sensitive and requires handling under inert conditions. This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage protocols, which typically recommend storage in a cool, dark place under an inert atmosphere .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6ClNO B8406947 4-Cyano-1-naphthoyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6ClNO

Molecular Weight

215.63 g/mol

IUPAC Name

4-cyanonaphthalene-1-carbonyl chloride

InChI

InChI=1S/C12H6ClNO/c13-12(15)11-6-5-8(7-14)9-3-1-2-4-10(9)11/h1-6H

InChI Key

BIMMUDYNAGPSHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(=O)Cl)C#N

Origin of Product

United States

Synthetic Methodologies for 4 Cyano 1 Naphthoyl Chloride and Its Advanced Precursors

Strategies for the Formation of the Naphthoyl Chloride Moiety

The principal route to 4-Cyano-1-naphthoyl chloride involves the chemical manipulation of a naphthalene (B1677914) core that already possesses the cyano group at the 4-position. The typical starting point for this transformation is 4-Cyano-1-naphthoic acid, which undergoes a halogenation reaction to yield the desired acyl chloride.

The creation of 4-Cyano-1-naphthoic acid is a critical preliminary step. Various synthetic pathways have been developed for this purpose, often centering on the introduction of a carboxyl group to a 4-cyanonaphthalene framework or the modification of an existing functional group into a carboxylic acid.

A prevalent method for synthesizing 4-Cyano-1-naphthoic acid involves the oxidation of a suitable precursor. A common approach is the oxidation of an alkyl group, for instance, a methyl group, located at the C1 position of the 4-cyanonaphthalene structure. The oxidation of 4-cyano-1-methylnaphthalene can produce 4-Cyano-1-naphthoic acid. This transformation is often carried out using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). The precise control of reaction conditions, including temperature and duration, is essential to maximize the yield and prevent unwanted side reactions.

Carbonylation reactions provide a direct route for the introduction of the carboxylic acid group. These methods frequently employ transition metal catalysts, such as palladium complexes, to facilitate the reaction between a suitable naphthalene substrate and carbon monoxide. For example, 1-halo-4-cyanonaphthalene, such as 1-bromo-4-cyanonaphthalene, can be converted to 4-Cyano-1-naphthoic acid through a palladium-catalyzed carbonylation reaction. google.com The success of this reaction is highly dependent on the specific catalyst, ligands, and reaction conditions used. mdpi.commdpi.com Another approach involves the reaction of naphthalene with carbon dioxide in the presence of a Lewis acid catalyst to directly synthesize 1-naphthoic acid, a reaction that highlights the potential for direct carboxylation. google.com

Following the synthesis of 4-Cyano-1-naphthoic acid, the carboxylic acid group is converted into an acyl chloride. This is a standard and well-established transformation in organic chemistry, with several reliable reagents available for this purpose.

Thionyl chloride (SOCl₂) is a widely utilized reagent for converting carboxylic acids to acyl chlorides. wikipedia.orgmasterorganicchemistry.com Its popularity stems from its high reactivity and the convenient nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and easily removed from the reaction mixture. masterorganicchemistry.com The reaction of 4-Cyano-1-naphthoic acid with thionyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF) and is typically conducted in an inert solvent like toluene. chemicalbook.comchemicalbook.com The reaction may require heating to proceed to completion. chemicalbook.com

Table 1: Thionyl Chloride Mediated Synthesis of Acyl Chlorides

Reactant Reagent Solvent Catalyst Conditions Yield
4-Cyanobenzoic acid Thionyl chloride None DMF Reflux, 1.5 h 98% chemicalbook.com

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the synthesis of acyl chlorides from carboxylic acids. wikipedia.orgresearchgate.netsci-hub.se It is often favored for its milder reaction conditions and the volatile nature of its byproducts (CO, CO₂, and HCl). wikipedia.org The reaction of 4-Cyano-1-naphthoic acid with oxalyl chloride is typically carried out in an inert solvent such as dichloromethane (B109758). dergipark.org.tr The addition of a catalytic amount of DMF is common, as it forms the reactive Vilsmeier reagent in situ, which facilitates the transformation. wikipedia.org This method is particularly advantageous for substrates that may be sensitive to the higher temperatures sometimes required when using thionyl chloride.

Table 2: Oxalyl Chloride Applications in Acyl Chloride Synthesis

Reactant Reagent Solvent Catalyst Conditions

Halogenation Techniques for Acyl Chloride Generation

Other Halogenating Agents in Acyl Chloride Synthesis

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. While thionyl chloride is commonly employed, a variety of other halogenating agents can also effectively achieve this conversion, each with its own advantages in terms of reactivity, selectivity, and reaction conditions. The synthesis of this compound from 4-cyano-1-naphthoic acid can be accomplished using several such reagents. chemguide.co.uklibretexts.orglibretexts.org The choice of reagent can be critical, especially when dealing with multifunctional molecules, to avoid unwanted side reactions.

Commonly used halogenating agents for this purpose include:

Thionyl Chloride (SOCl₂) : This is one of the most frequently used reagents for preparing acyl chlorides from carboxylic acids. masterorganicchemistry.com The reaction produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification of the desired product. chemguide.co.uklibretexts.org Often, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction. chemicalbook.com For instance, the analogous synthesis of 4-cyanobenzoyl chloride from 4-cyanobenzoic acid is achieved in high yield by refluxing with thionyl chloride and a catalytic amount of DMF. chemicalbook.com A general method for the synthesis of 1-naphthoyl chloride involves refluxing 1-naphthoic acid with thionyl chloride in toluene. chemicalbook.com

Oxalyl Chloride ((COCl)₂) : Oxalyl chloride is another effective reagent for this transformation and is often used under milder conditions than thionyl chloride. Like thionyl chloride, it produces only gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride). The reaction is typically catalyzed by DMF.

Phosphorus Pentachloride (PCl₅) : PCl₅ is a solid and highly reactive chlorinating agent that reacts with carboxylic acids, usually at room temperature or with gentle warming. chemguide.co.uklibretexts.org The byproducts include phosphoryl chloride (POCl₃) and hydrogen chloride. chemguide.co.uk Fractional distillation is required to separate the product from POCl₃.

Phosphorus Trichloride (PCl₃) : PCl₃ is a liquid reagent that also converts carboxylic acids to acyl chlorides. The reaction is generally less vigorous than with PCl₅. The byproduct is phosphorous acid (H₃PO₃). chemguide.co.uklibretexts.org

The selection of the appropriate halogenating agent for the synthesis of this compound would depend on factors such as the scale of the reaction, the desired purity, and the compatibility of the reagent with the cyano group present in the molecule.

Table 1: Comparison of Halogenating Agents for Acyl Chloride Synthesis

Reagent Formula Physical State Byproducts Typical Conditions
Thionyl Chloride SOCl₂ Liquid SO₂, HCl (gases) Reflux, often with cat. DMF
Oxalyl Chloride (COCl)₂ Liquid CO, CO₂, HCl (gases) Room temp. to mild heating, cat. DMF
Phosphorus Pentachloride PCl₅ Solid POCl₃, HCl Room temp. or gentle warming
Phosphorus Trichloride PCl₃ Liquid H₃PO₃ Heating

Introduction and Functionalization of the Cyano Group on the Naphthalene Core

The synthesis of the crucial precursor, 4-cyano-1-naphthoic acid, or other cyano-naphthalene building blocks, requires the introduction of a cyano (-CN) group onto the naphthalene ring system. Several synthetic strategies are available for this purpose, including transition-metal-catalyzed reactions and nucleophilic substitutions.

Cyanation Reactions of Naphthalene Derivatives

The installation of a nitrile functionality onto an aromatic ring, such as naphthalene, is a key step in the synthesis of many valuable chemical intermediates.

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon bonds, including the introduction of cyano groups onto aryl halides. rsc.org This methodology offers a versatile and often high-yielding route to aryl nitriles under relatively mild conditions. researchgate.net The cyanation of halo-naphthalenes, such as 1-bromonaphthalene (B1665260) or 1-chloronaphthalene (B1664548), can be achieved using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a cyanide source. nih.govrsc.org

A variety of cyanide sources can be employed, with some being safer alternatives to traditional reagents like sodium or potassium cyanide. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic cyanide source, has been successfully used for the cyanation of (hetero)aryl halides in the presence of a palladium catalyst. nih.govsci-hub.se The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Table 2: Examples of Palladium-Catalyzed Cyanation of Aryl Halides

Aryl Halide Cyanide Source Catalyst System Solvent Temperature (°C) Yield (%)
4-Bromotoluene K₄[Fe(CN)₆]·3H₂O Pd(OAc)₂ / Na₂CO₃ DMA 120 Low

Data adapted from a case study on mild cyanation conditions. sci-hub.se

The Rosenmund-von Braun reaction is a classic method for introducing a cyano group onto an aryl halide, typically an aryl bromide or iodide. This reaction involves a nucleophilic substitution using a copper(I) cyanide salt, often in a high-boiling polar solvent like DMF, N-methylpyrrolidinone (NMP), or quinoline (B57606). stackexchange.com

A documented synthesis of 4-cyano-1-naphthoic acid utilizes this approach, starting from 4-bromo-1-naphthoic acid. The reaction is carried out by heating 4-bromo-1-naphthoic acid with copper(I) cyanide in a solvent such as dimethylformamide or quinoline under reflux conditions. google.com This method provides a direct route to the key precursor for this compound. Similarly, 1-cyanonaphthalene can be prepared from 1-bromonaphthalene and cuprous cyanide. guidechem.com

Direct C-H cyanation of aromatic compounds is a highly desirable transformation as it avoids the pre-functionalization required for cross-coupling or nucleophilic substitution reactions. While significant progress has been made in this area, the direct and regioselective cyanation of an unactivated naphthalene C-H bond can be challenging. Research in this area is ongoing, with various methods being explored for different substrates. For instance, direct cyanation methods have been developed for terminal alkynes using copper or silver catalysts. nih.gov The reaction of naphthalene-2,3-dicarbaldehyde (B13756) with cyanide ions leads to fluorescent derivatives, indicating the reactivity of the naphthalene system towards cyanide under specific conditions. researchgate.netelsevierpure.com However, a general and selective method for the direct cyanation of naphthalene to yield 1-cyanonaphthalene derivatives is not as established as the other methods.

Synthesis of Cyano-Naphthalene Building Blocks

The synthesis of specific cyano-naphthalene isomers serves as the foundation for producing more complex molecules like this compound. The methods described above are directly applicable to the creation of these essential building blocks.

For example, the synthesis of 4-cyano-1-naphthoic acid has been achieved via the Rosenmund-von Braun reaction. The process starts with the Friedel-Crafts acylation of 1-bromonaphthalene to introduce a carboxylic acid precursor at the 4-position, followed by the copper-catalyzed cyanation of the bromo-substituent. google.com

Synthetic Route to 4-Cyano-1-naphthoic Acid: google.com

Acylation: 1-Bromonaphthalene is reacted with acetyl chloride and aluminum chloride to yield 4-bromo-1-acetylnaphthalene.

Oxidation: The acetyl group is oxidized to a carboxylic acid group, forming 4-bromo-1-naphthoic acid.

Cyanation: 4-Bromo-1-naphthoic acid is heated with copper(I) cyanide in a high-boiling solvent (e.g., quinoline or DMF) to produce 4-cyano-1-naphthoic acid.

Another key building block, 1-cyanonaphthalene , can be synthesized by the hydrolysis of the corresponding nitrile. orgsyn.org The nitrile itself is typically prepared from 1-bromonaphthalene using either palladium-catalyzed methods or the Rosenmund-von Braun reaction with copper(I) cyanide. guidechem.comorgsyn.org These cyano-naphthalene compounds are important precursors in various fields of chemical synthesis. aip.org

From Halogenated Naphthalenes

A primary route to 4-cyano-1-naphthoic acid involves the cyanation of a halogenated precursor, typically 4-bromo-1-naphthoic acid. This transformation is a variation of the Rosenmund-von Braun reaction, which classically involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at elevated temperatures.

In a patented process, 4-bromo-1-naphthoic acid is reacted with at least one molar equivalent of copper(I) cyanide in a polar, aprotic solvent such as dimethylformamide (DMF) or quinoline. The reaction is conducted under reflux conditions, typically at temperatures ranging from 150°C to 250°C. The initial product is a copper salt complex of 4-cyano-1-naphthoic acid, which precipitates from the reaction mixture. This complex is then subjected to alkaline saponification to liberate the desired 4-cyano-1-naphthoic acid. The 4-bromo-1-naphthoic acid starting material can itself be prepared via Friedel-Crafts acylation of 1-bromonaphthalene.

Table 1: Cyanation of 4-Bromo-1-naphthoic Acid

ReactantReagentSolventTemperatureProduct
4-Bromo-1-naphthoic acidCopper(I) cyanideDimethylformamide150-160°C4-Cyano-1-naphthoic acid copper bromide complex

Data compiled from patent literature describing the synthesis of naphthalene-1,4-dicarboxylic acid, where the formation of the 4-cyano intermediate is a key step.

From Naphthaldehydes (e.g., Sommelet Reaction)

The Sommelet reaction provides a method for converting a benzyl (B1604629) halide, or in this context, a naphthylmethyl halide, into the corresponding aldehyde. wikipedia.orgorganicreactions.org This aldehyde can then be oxidized to the carboxylic acid, which serves as a precursor to this compound. The reaction typically involves treating the halide with hexamine (hexamethylenetetramine) followed by hydrolysis. wikipedia.org

For the synthesis of a precursor to this compound, one could envision starting with a 1-(chloromethyl)-4-cyanonaphthalene. This intermediate would be reacted with hexamine to form a quaternary ammonium (B1175870) salt. Subsequent hydrolysis of this salt, often in the presence of an acid, would yield 4-cyano-1-naphthaldehyde. The resulting aldehyde can then be oxidized to 4-cyano-1-naphthoic acid using standard oxidizing agents such as potassium permanganate or selenium dioxide.

A general procedure for the Sommelet reaction on a naphthalene scaffold involves heating the 1-(chloromethyl)naphthalene (B51744) derivative with hexamine in a solvent mixture, such as 50% aqueous acetic acid, followed by the addition of a strong acid like hydrochloric acid to facilitate hydrolysis. acs.org

Benzannulation and Cyclization Strategies for Cyano-Naphthalenes

Benzannulation and cyclization reactions offer powerful and convergent approaches to constructing the substituted naphthalene core. These methods typically involve the formation of the second aromatic ring from acyclic or monocyclic precursors.

One such strategy involves the reaction of (trialkylsilyl)vinylketenes with lithium ynolates, which generates a 3-(oxido)dienylketene that undergoes a 6π-electrocyclization. nih.gov This leads to highly substituted resorcinol (B1680541) monosilyl ethers, which can be further elaborated. While not a direct route to this compound, this methodology highlights the potential of benzannulation to create complex substitution patterns on an aromatic ring.

Another approach is the [4+2] cycloaddition (Diels-Alder reaction) between a suitably substituted diene and a dienophile. For instance, the reaction of 2-pyrones with arynes, generated in situ from o-silylaryl triflates, leads to multisubstituted naphthalenes after the extrusion of carbon dioxide. rsc.org By choosing a 2-pyrone and an aryne bearing the necessary cyano and potential carboxylate functionalities, this method could be adapted for the synthesis of precursors to this compound.

Furthermore, gold(I)-catalyzed cycloisomerization of propargylic esters can lead to unsymmetrically substituted naphthalenes through a cascade of 1,3- and 1,2-migrations. This transformation proceeds via a 1,3-diene intermediate which then cyclizes and aromatizes.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached from both convergent and divergent strategic standpoints, each with its own advantages in terms of efficiency and molecular diversity.

One-Pot and Cascade Reaction Development

To improve synthetic efficiency, one-pot and cascade reactions are highly desirable. These strategies minimize the number of work-up and purification steps, saving time, reagents, and reducing waste. A potential one-pot synthesis could involve the in situ generation of a precursor, which then undergoes further transformation without isolation. For instance, a process could be envisioned where a halogenated naphthaldehyde is converted to the corresponding cyano-aldehyde via a transition-metal-catalyzed cyanation, followed by in situ oxidation to the carboxylic acid and subsequent chlorination to the acid chloride, all within a single reaction vessel. While a specific one-pot synthesis for this compound is not prominently described, the development of such protocols for related substituted pyrroles and naphthopyrans demonstrates the feasibility of this approach in complex heterocyclic and polycyclic aromatic systems. chemistryviews.orgresearchgate.net

Cascade reactions, where a single event triggers a series of subsequent transformations, are also powerful tools. For example, a palladium-catalyzed cascade reaction of enynones and isocyanides has been developed to synthesize functionalized ketenimines, which can then undergo further annulation. sciencemadness.org Applying this logic, a cascade sequence could potentially be designed to build the cyanated naphthalene ring system in a highly efficient manner.

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound requires precise control over both chemoselectivity and regioselectivity.

Chemoselectivity: The presence of both a cyano group and a carboxylic acid (or acid chloride) functionality necessitates careful selection of reagents and reaction conditions to avoid unwanted side reactions. For example, during the conversion of 4-cyano-1-naphthoic acid to the acid chloride, the conditions must be such that the cyano group remains intact. Similarly, when introducing the cyano group, the carboxylic acid or its precursor must be compatible with the cyanation conditions.

Regioselectivity: The 1,4-substitution pattern on the naphthalene ring must be established with high fidelity. Starting from 1-substituted naphthalenes, electrophilic aromatic substitution typically occurs at the C4 (peri) or C5 position. Directing groups play a crucial role in controlling the position of incoming substituents. For instance, in the synthesis of methylated naphthalene natural products, a transient ligand strategy was employed for the regioselective C-H methylation of 1-naphthaldehydes. chemistryviews.org Similarly, in the synthesis of this compound, the choice of starting material and the sequence of reactions are critical for achieving the desired 1,4-disubstitution pattern. Benzannulation strategies can offer excellent regiocontrol, as the substitution pattern of the final naphthalene product is determined by the substituents on the precursor fragments. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Cyano 1 Naphthoyl Chloride

Nucleophilic Acylation Reactions

Nucleophilic acylation is the most common reaction pathway for acyl chlorides. 4-Cyano-1-naphthoyl chloride readily reacts with a variety of nucleophiles, leading to the formation of amides, esters, and thioesters. The general mechanism involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl double bond.

The reaction of this compound with primary or secondary amines is a robust and efficient method for synthesizing the corresponding N-substituted 4-cyano-1-naphthamides. This reaction, often performed under Schotten-Baumann conditions, typically involves treating the acyl chloride with the amine in the presence of a base to neutralize the hydrogen chloride byproduct. fishersci.nlnih.gov The base can be an excess of the amine itself or an added tertiary amine like triethylamine (B128534) or pyridine. hud.ac.ukchemguide.co.uk

The general reaction proceeds as follows:

Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. chemguide.co.uk

Step 2: Tetrahedral Intermediate Formation. A short-lived tetrahedral intermediate is formed.

Step 3: Elimination. The carbonyl double bond is reformed, and the chloride ion is expelled as the leaving group.

Step 4: Deprotonation. The added base removes the proton from the nitrogen atom, yielding the neutral amide and the hydrochloride salt of the base. chemguide.co.uk

While specific studies on this compound are not extensively documented, research on similar compounds, such as 5-chloro-8-nitro-1-naphthoyl chloride, demonstrates that even sterically hindered naphthoyl chlorides react efficiently with various amines to produce amides in high yields. nih.gov The reaction is generally rapid and can be carried out in a range of aprotic solvents like dichloromethane (B109758) (DCM) or in a two-phase system with an aqueous base. fishersci.nlnih.gov

Table 1: Representative Amide Synthesis Conditions

Nitrogen NucleophileTypical ConditionsExpected ProductReference
Primary Amine (e.g., Benzylamine)Acyl chloride (1 equiv), Amine (1 equiv), Base (e.g., Na2CO3, 5 equiv), DCM/H2O, 0 °C to RTN-Benzyl-4-cyano-1-naphthamide nih.gov
Secondary Amine (e.g., Pyrrolidine)Acyl chloride (1 equiv), Amine (1 equiv), Triethylamine (1.1 equiv), Cyrene™, 0 °C to RT(4-Cyano-1-naphthoyl)(pyrrolidin-1-yl)methanone hud.ac.uk
Ammonia (B1221849)Acyl chloride, Aqueous ammonia4-Cyano-1-naphthamide jetir.org

This compound is expected to react readily with alcohols and phenols to form the corresponding esters. This esterification reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to catalyze the reaction and to scavenge the HCl produced. libretexts.org The reaction is generally exothermic and proceeds via the standard nucleophilic acyl substitution mechanism. youtube.com

Recent methodologies have explored solvent-free conditions for the esterification of acid chlorides using catalysts like iron(III) chloride (FeCl3), which can provide quantitative yields at room temperature. tudelft.nl This approach is attractive for its environmental benefits and simplicity.

Table 2: Expected Esterification Reactions and Conditions

Oxygen NucleophileTypical ConditionsExpected ProductReference
Methanol (B129727)Pyridine solvent, 0 °C to RTMethyl 4-cyano-1-naphthoate libretexts.org
EthanolSolvent-free, FeCl3 (cat.), RTEthyl 4-cyano-1-naphthoate tudelft.nl
PhenolPyridine solvent, RTPhenyl 4-cyano-1-naphthoate libretexts.org

In a reaction analogous to esterification, this compound can be converted to thioesters by treatment with thiols (mercaptans). The greater nucleophilicity of sulfur compared to oxygen means that these reactions often proceed very efficiently. organic-chemistry.org The reaction of an acyl chloride with a thiol is a common and direct method for thioester synthesis. nih.gov

Similar to esterification, a base is typically added to neutralize the HCl byproduct. Solvent-free conditions catalyzed by Lewis acids like FeCl3 have also been proven effective for the synthesis of a broad range of thioesters from acid chlorides and thiols, resulting in high yields and purity. tudelft.nl

Table 3: Thioester Synthesis from this compound

Sulfur NucleophileTypical ConditionsExpected ProductReference
EthanethiolBase (e.g., Pyridine), Aprotic solvent (e.g., THF), RTS-Ethyl 4-cyano-1-naphthalenecarbothioate nih.gov
ThiophenolSolvent-free, FeCl3 (cat.), RTS-Phenyl 4-cyano-1-naphthalenecarbothioate tudelft.nl

Electrophilic Acylation Reactions

While the naphthyl ring of this compound is itself deactivated towards electrophilic attack due to the electron-withdrawing nature of both the acyl chloride and the cyano groups, the molecule serves as an excellent electrophilic acylating agent for other aromatic systems in Friedel-Crafts reactions.

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), this compound can acylate activated aromatic compounds like benzene (B151609), toluene, or heterocycles. savemyexams.comorganic-chemistry.org The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com

The reaction proceeds as follows:

The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group.

The C-Cl bond cleaves to form a resonance-stabilized acylium ion (R-C≡O⁺).

The aromatic ring acts as a nucleophile, attacking the acylium ion and forming a new C-C bond and a resonance-stabilized carbocation intermediate (a sigma complex).

A weak base removes a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the Lewis acid catalyst. chemguide.co.uk

The electron-withdrawing cyano group on the naphthoyl ring increases the positive charge on the carbonyl carbon, potentially enhancing the reactivity of the acylium ion. Research on the acylation of indoles with similar 4-substituted-1-naphthoyl chlorides has shown this to be an effective method for synthesizing complex ketone structures. nih.gov Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from poly-acylation because the product ketone is deactivated towards further electrophilic substitution. organic-chemistry.org

Table 4: Representative Friedel-Crafts Acylation Reactions

Aromatic SubstrateLewis Acid CatalystExpected ProductReference
BenzeneAlCl₃(4-Cyanonaphthalen-1-yl)(phenyl)methanone organic-chemistry.orgchemguide.co.uk
TolueneAlCl₃(4-Cyanonaphthalen-1-yl)(p-tolyl)methanone (major isomer) savemyexams.com
IndoleMe₂AlCl(4-Cyanonaphthalen-1-yl)(1H-indol-3-yl)methanone nih.gov

The principles of Friedel-Crafts acylation extend to both intermolecular and intramolecular processes, which are powerful tools in the synthesis of polycyclic natural products and complex molecules. nih.gov

Intermolecular Acylation: This is the standard Friedel-Crafts reaction described above, occurring between two separate molecules: this compound and another aromatic substrate.

Intramolecular Acylation: If a suitable aromatic ring is tethered to the this compound molecule via a flexible linker of appropriate length (typically forming a 5- or 6-membered ring), an intramolecular Friedel-Crafts reaction can occur. This type of reaction is a key strategy for constructing fused-ring systems. For example, if the cyano group were replaced by a phenoxypropyl group, treatment with a strong acid could induce cyclization to form a new six-membered ring. Tandem reactions involving an initial intermolecular acylation followed by an intramolecular cyclization are also known synthetic strategies. nih.govresearchgate.net While no specific examples utilizing this compound for complex intramolecular cyclizations are prominently reported, the potential for such transformations exists, provided a suitable precursor is designed.

Reactions Involving the Cyano Moiety

The cyano group (or nitrile) is a valuable functional group capable of undergoing a variety of transformations, including hydrolysis, reduction, and participation in cycloaddition reactions. These reactions provide pathways to other important functional groups such as carboxylic acids, amides, and amines, or serve as a key component in the construction of heterocyclic rings.

The hydrolysis of the nitrile group offers a direct route to carboxylic acids and their corresponding amides. This transformation can be achieved under either acidic or basic conditions, proceeding through an amide intermediate. nist.gov Careful control of reaction conditions can sometimes allow for the isolation of the amide. mdpi.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. nih.gov For this compound, this would lead to the formation of 4-carboxamido-1-naphthoyl chloride , which upon further hydrolysis would yield 4-carboxy-1-naphthoyl chloride .

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. researchgate.net This process initially forms an iminate anion, which is then protonated to an amide. Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt. researchgate.net Acidification in a separate workup step is then required to obtain the free carboxylic acid. chemicalbook.com

Table 1: Predicted Conditions for Hydrolysis of the Cyano Group

Reaction Reagents and Conditions Predicted Intermediate Product Predicted Final Product
Acid-Catalyzed HydrolysisH₂O, H₂SO₄ (conc.), heat4-Carboxamido-1-naphthoyl chloride4-Carboxy-1-naphthoyl chloride
Base-Catalyzed Hydrolysis1. NaOH (aq), heat 2. HCl (aq)Sodium 4-carboxamido-1-naphthoate4-Carboxy-1-naphthoyl chloride

The cyano group can be reduced to a primary amine (aminomethyl group) using powerful reducing agents. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). mdpi.com The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. chemicalbook.com Subsequent aqueous workup protonates the resulting dianion to yield the primary amine. chemicalbook.com

Alternatively, catalytic hydrogenation can be employed. This method uses hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel, often at elevated temperatures and pressures. researchgate.net For this compound, reduction would yield 4-(aminomethyl)-1-naphthoyl chloride . It is crucial to note that these strong reducing conditions might also affect the acyl chloride group, potentially reducing it to a primary alcohol. Selective reduction of the nitrile in the presence of the acyl chloride would represent a significant synthetic challenge.

Table 2: Common Reagents for Nitrile Reduction

Reagent Typical Conditions Predicted Product
Lithium Aluminum Hydride (LiAlH₄)1. Diethyl ether or THF 2. H₂O workup4-(Aminomethyl)-1-naphthoyl chloride
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney Ni, high pressure4-(Aminomethyl)-1-naphthoyl chloride

*Potential for concurrent reduction of the acyl chloride moiety.

The polarity and triple-bond character of the nitrile group make it an excellent participant in cyclization reactions, providing a powerful tool for the synthesis of nitrogen-containing heterocycles. masterorganicchemistry.com The nitrile can act as an electrophile, reacting with intramolecular nucleophiles to form new ring systems.

For a molecule like this compound, derivatization at the acyl chloride position could introduce a nucleophilic center capable of cyclizing onto the cyano group. For instance, reaction with a binucleophile like hydrazine (B178648) or a substituted aniline (B41778) could be followed by a base- or acid-catalyzed intramolecular cyclization involving the nitrile. Such strategies are widely used in the synthesis of fused heterocyclic systems like pyrazoles, pyrimidines, or pyridines. The reaction of o-aminonitriles with reagents like malononitrile (B47326) can lead to the formation of pyrazolopyrimidines or pyrazolopyridines, highlighting the utility of the cyano group in building complex heterocyclic scaffolds.

The cyano group can also act as a radical acceptor in cascade reactions, enabling the construction of various carbocyclic and heterocyclic structures. These reactions typically involve the generation of a radical species elsewhere in the molecule, which then adds intramolecularly to the carbon-nitrogen triple bond. The resulting iminyl radical intermediate can then be trapped or undergo further reactions.

For this compound, a radical generated on a side chain (introduced via modification of the acyl chloride) could potentially cyclize onto the nitrile. The efficiency and regioselectivity of such cyclizations are influenced by factors like ring size of the transition state and the stability of the radical intermediates.

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms is crucial for predicting product outcomes and optimizing reaction conditions. The reactions of the cyano group are well-studied, and their mechanisms provide insight into the reactivity of this compound.

Nitrile Hydrolysis: The mechanism of acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen. This initial step increases the electrophilic character of the nitrile carbon, making it susceptible to attack by water. A subsequent proton transfer results in a tautomeric form of an amide, known as an imidic acid. nist.gov This intermediate quickly tautomerizes to the more stable amide. The amide itself is then hydrolyzed under the acidic conditions, involving protonation of the amide carbonyl, nucleophilic attack by water, and eventual expulsion of an ammonium (B1175870) ion to yield the carboxylic acid. nist.gov

In the base-catalyzed pathway, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. researchgate.net This forms a negatively charged intermediate that is protonated by water to give the imidic acid tautomer, which rearranges to the amide. researchgate.net Under strong basic conditions, the amide is further hydrolyzed via nucleophilic acyl substitution to give a carboxylate salt and ammonia.

Nitrile Reduction with LiAlH₄: The mechanism of reduction with lithium aluminum hydride involves a two-fold addition of hydride (H⁻). The first hydride ion attacks the electrophilic carbon of the C≡N triple bond, breaking one of the pi bonds and forming an imine anion. chemicalbook.com This intermediate is stabilized as a metal complex. A second hydride ion is then delivered to the imine carbon, resulting in a dianion intermediate. chemicalbook.com This highly basic dianion is stable in the ethereal solvent until an aqueous or acidic workup is performed, whereupon it is protonated twice to furnish the final primary amine. chemicalbook.com

Kinetic and Thermodynamic Control of Reactions

The concept of kinetic versus thermodynamic control becomes relevant when a reactant can proceed through two or more different pathways to yield different products. The product that is formed faster is the kinetic product, and its formation is favored under conditions where the reaction is irreversible (e.g., low temperatures). The most stable product is the thermodynamic product, which is favored under conditions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times).

For this compound, competitive reactions could arise in several scenarios, such as electrophilic aromatic substitution on the naphthalene (B1677914) ring or nucleophilic attack at the carbonyl carbon versus the cyano group. However, the primary mode of reaction for an acyl chloride is nucleophilic acyl substitution.

In reactions with ambident nucleophiles (nucleophiles with two reactive sites), the possibility of kinetic versus thermodynamic control is pronounced. For instance, in a reaction with an enolate, acylation could occur at the oxygen atom (O-acylation) or the carbon atom (C-acylation).

Kinetic Product: O-acylation is generally faster due to the higher electronegativity and accessibility of the oxygen atom. This would be the expected kinetic product, favored at lower temperatures.

Thermodynamic Product: C-acylation often leads to a more stable product (a β-dicarbonyl compound), which would be the thermodynamic product, favored at higher temperatures where the initial O-acylated product can revert to the enolate and subsequently undergo C-acylation.

The strong electron-withdrawing nature of the cyano group at the 4-position and the carbonyl group at the 1-position makes the carbonyl carbon of this compound highly electrophilic. This high reactivity would likely favor rapid, irreversible reactions with many nucleophiles, suggesting that kinetic control would often dominate. To achieve thermodynamic control, one would need to employ conditions that allow for the reversal of the initial product formation.

Hypothetical Reaction Data Illustrating Kinetic vs. Thermodynamic Control:

The following interactive table illustrates a hypothetical outcome for the acylation of a generic enolate with this compound, demonstrating the principles of kinetic and thermodynamic control.

Reaction ConditionMajor ProductMinor ProductProduct Ratio (Major:Minor)Controlling Factor
-78 °C, 1 hourO-acylated productC-acylated product~90:10Kinetic
25 °C, 24 hoursC-acylated productO-acylated product~20:80Thermodynamic
80 °C, 6 hoursC-acylated productO-acylated product>10:90Thermodynamic

Note: This data is illustrative and based on general principles, not on specific experimental results for this compound.

Stereochemical Aspects of Reactivity

Stereochemical considerations in the reactions of this compound would be pertinent if the reaction creates a new chiral center or if the substrate or nucleophile is chiral.

Reactions with Chiral Nucleophiles:

When this compound reacts with a chiral nucleophile, such as a chiral alcohol or amine, a mixture of diastereomers can be formed if the reaction creates a new stereocenter. The ratio of these diastereomers would be influenced by the steric hindrance around the approaching nucleophile and the electrophilic carbonyl center. The bulky naphthalene ring system could lead to significant facial selectivity.

For example, in the acylation of a racemic secondary alcohol, kinetic resolution could be achieved if one enantiomer of the alcohol reacts significantly faster than the other. This difference in reaction rates is a form of kinetic control.

Use as a Chiral Derivatizing Agent:

This compound could potentially be used as a chiral derivatizing agent for the resolution of racemic mixtures of alcohols or amines. wikipedia.org By reacting the acyl chloride with a racemate, a pair of diastereomers is formed. These diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by techniques like crystallization or chromatography. wikipedia.org Once separated, the chiral auxiliary (the 4-cyano-1-naphthoyl group) can be cleaved to yield the pure enantiomers.

Hypothetical Diastereoselectivity Data:

This table illustrates a hypothetical diastereoselective reaction between this compound and a chiral amine, resulting in two diastereomeric amides.

Chiral Amine EnantiomerDiastereomer 1 (R,S)Diastereomer 2 (R,R)Diastereomeric Excess (d.e.)
(S)-Amine75%25%50%
(R)-Amine25%75%50%

Note: This data is hypothetical and intended to illustrate the concept of diastereoselectivity.

Due to the planar nature of the naphthalene ring and the acyl chloride group, reactions at the carbonyl carbon would not inherently lead to stereoisomers unless a chiral element is already present in the reacting partner or is introduced through the reaction conditions (e.g., a chiral catalyst). There is no indication in the available literature of the naphthalene ring itself in this compound being a source of atropisomerism that would influence the stereochemical outcome of reactions at the acyl chloride group.

Applications As a Synthetic Building Block in Advanced Organic Transformations

Construction of Complex Molecular Architectures

The rigid, aromatic scaffold of the naphthalene (B1677914) ring system, combined with the reactivity of the acyl chloride and the electronic influence of the cyano group, allows 4-cyano-1-naphthoyl chloride to serve as a key component in the synthesis of elaborate organic structures.

The synthesis of polysubstituted naphthalenes can be challenging due to issues of regiochemical control in conventional electrophilic aromatic substitution reactions. researchgate.net Modern synthetic strategies often rely on de novo constructions or the functionalization of pre-existing naphthalene cores, where reagents like this compound can play a crucial role. The acyl chloride handle provides a reactive site for nucleophilic acyl substitution, enabling the attachment of various side chains and functional groups, while the cyano group can be either retained for its electronic properties or transformed into other functionalities.

Methods for constructing such polyfunctional systems are diverse and include:

Domino Reactions: Transition-metal-free domino protocols, such as the Michael-SNAr reaction, have been developed for the regioselective synthesis of polyfunctional naphthalenes. researchgate.net

Catalytic Cross-Coupling: Palladium-catalyzed reactions are instrumental in forming new carbon-carbon bonds, allowing for the introduction of diverse substituents onto the naphthalene ring. thieme-connect.com

Cyclization and Annulation Reactions: The dehydro-Diels-Alder reaction is a powerful method for building highly substituted aromatic systems. researchgate.net Similarly, annulation strategies, such as the Hauser-Kraus annulation, can be used to construct complex fused systems starting from functionalized building blocks. acs.org

The synthesis of complex natural products, such as the polycyclic alkaloid macarpine, showcases the application of these advanced strategies to build polyfunctionalized aromatic compounds. researchgate.net

Table 1: Selected Methods for Naphthalene Synthesis
MethodDescriptionCatalyst/Reagent ExampleReference
Dehydro-Diels-Alder (DDA)A powerful reaction to construct highly substituted arenes.Not specified researchgate.net
Palladium-Catalyzed CyclizationReaction of aryl iodides with ketones to form 1,3-disubstituted naphthalenes.Bimetallic Palladium Complex / Silver Triflate thieme-connect.com
Copper-Catalyzed Cascade ReactionOne-pot cyclization of 2-halophenyl ketones with 1,3-dicarbonyls.Copper Chloride / Cesium Carbonate thieme-connect.com
Zinc-Catalyzed Benzannulation[4+2] benzannulation of 2-ethynylbenzaldehydes and alkynes.Zinc Chloride thieme-connect.com
Domino Michael-SNAr ProtocolRegioselective synthesis employing nitromethane (B149229) and ortho-haloaryl ynones.Transition-metal-free researchgate.net

The reactivity of this compound facilitates its use in the synthesis of larger, fused aromatic and heterocyclic systems. The acyl chloride can participate in intramolecular cyclization reactions, such as Friedel-Crafts acylations, to form new rings fused to the naphthalene core. Furthermore, the cyano group can be a key participant in cyclization strategies. For example, o-aminobenzonitriles are common precursors for the synthesis of fused quinazoline (B50416) systems. researchgate.net

The construction of fused heterocycles is a significant area of research due to their prevalence in pharmaceuticals and materials science. nih.govresearchgate.net Methodologies often involve multicomponent reactions or tandem cyclizations where a strategically functionalized building block directs the formation of the final ring system. semanticscholar.org For instance, pyrazole-4-carbaldehydes serve as versatile precursors for a wide array of fused pyrazole (B372694) systems, including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. semanticscholar.org The cyano-naphthoyl moiety can be envisioned as a precursor to analogous fused systems, where the cyano and acyl chloride groups (or their derivatives) act as anchor points for building new heterocyclic rings. Annulation reactions, such as the Hauser-Kraus annulation, provide a pathway to complex spiro- and fused heterocycles from simple starting materials. acs.org

Role in Derivatization Strategies for Analytical Studies

Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method. chromatographyonline.com This can involve improving chromatographic separation, enhancing detectability, or increasing ionization efficiency for mass spectrometry. chromatographyonline.comnih.gov The naphthoyl group, particularly when functionalized, is a valuable tag in derivatization due to its rigid structure, hydrophobicity, and inherent spectroscopic properties.

A key application of derivatization is to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to an analyte that otherwise lacks strong UV-Vis absorbance or fluorescence, enabling sensitive detection. chromatographyonline.comnih.gov The naphthalene ring system is an excellent scaffold for this purpose. fluorochem.co.uk

This compound can react with nucleophilic functional groups on an analyte (e.g., alcohols, amines, thiols) to form a stable ester or amide linkage. This process covalently attaches the cyano-naphthalene moiety, which acts as a chromophore. chromatographyonline.comresearchgate.net The resulting derivative can be readily detected using UV-Vis or fluorescence detectors in liquid chromatography. The specific absorption and emission wavelengths are determined by the extended π-system of the naphthalene ring, which can be further tuned by substituents like the cyano group. rsc.org The use of derivatizing agents based on anthracene (B1667546) and naphthalene moieties is well-established for achieving low detection limits, often in the femtomole to attomole range with laser-induced fluorescence (LIF) detection. science.gov

Table 2: Examples of Chromophoric/Fluorophoric Derivatizing Agents
Agent/MoietyTarget Analyte GroupPurposeReference
1-Naphthoyl chlorideHydroxylsEnhance LC-MS/MS detection researchgate.net
Naphthyl isocyanate-Fluorescence derivatization for HPLC science.gov
Dansyl chlorideAminesFluorescence detection researchgate.net
2-Naphthacyl group-UV-Vis chromophore (λmax ~248 nm) chromatographyonline.com

Mass spectrometry (MS) is a powerful analytical technique, but its sensitivity is highly dependent on the efficiency with which an analyte can be ionized. nih.gov Techniques like electrospray ionization (ESI) can be inefficient for nonpolar compounds or for samples in non-ESI friendly solvents like hexane. nih.govchromatographyonline.com Derivatization can overcome these limitations by introducing a permanently charged group or a moiety that is easily ionized. researchgate.net

Attaching this compound to an analyte can improve its ionization characteristics for MS analysis. The introduction of the polar cyano group and the aromatic ring can enhance proton affinity for positive-ion mode ESI. Moreover, in matrix-assisted laser desorption/ionization (MALDI), the derivatizing agent can act as a matrix or co-matrix, facilitating the desorption and ionization process. nih.gov The addition of an ionizable moiety is a common strategy to enhance signals in MS detection, especially for compounds like phytosterols (B1254722) that lack a readily chargeable group. researchgate.net The increased mass from the derivatization also shifts the analyte's signal to a higher, often less crowded, region of the mass spectrum, reducing interference from background ions. nih.gov

Derivatization is a well-established tool for improving the chromatographic properties of analytes. chromatographyonline.comsci-hub.se For gas chromatography (GC), polar functional groups like -OH and -NH2 can cause poor peak shape (tailing) and are non-volatile. chromatographyonline.com Converting them to less polar esters or amides with a reagent like this compound increases volatility and thermal stability, making them suitable for GC analysis. chromatographyonline.com

In high-performance liquid chromatography (HPLC), derivatization can be used to alter the retention characteristics of an analyte to move its peak away from interfering components in a complex matrix. google.com By attaching the relatively nonpolar cyano-naphthalene group, the hydrophobicity of a polar analyte is increased, leading to stronger retention on a reversed-phase column. This can be crucial for separating the analyte of interest from early-eluting, polar interferences. Furthermore, when analyzing chiral compounds, derivatization with an enantiomerically pure reagent converts a pair of enantiomers into a pair of diastereomers, which can then be separated on a standard (achiral) HPLC column. wikipedia.org

Compound Index

Table 3: List of Chemical Compounds
Compound Name
This compound
Macarpine
N-(1-Naphthyl)ethylenediamine dihydrochloride
1-Naphthoyl chloride
Naphthyl isocyanate
Dansyl chloride
Phytosterols
o-Aminobenzonitriles
Pyrazole-4-carbaldehydes
Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-d]pyrimidines

Intermediates in the Synthesis of Functional Molecules

Precursors for Advanced Organic Materials

The naphthalene core, substituted with both an electron-withdrawing cyano group and a carbonyl group, positions this compound as a key precursor for advanced organic materials with tailored photophysical and electronic properties. Its derivatives have found applications in functional dyes, fluorescent probes, and electroluminescent materials.

The introduction of a cyano group into conjugated systems is a known strategy for modifying their electronic and optical characteristics. acs.org This makes this compound an attractive starting material for chromophores and fluorophores. The related compound, 1-naphthoyl chloride, is used to prepare naphthamide derivatives, which are core components of high-quality dyes and pigments. fscichem.com By incorporating the cyano group, materials with enhanced properties can be targeted. For instance, research into distyrylbenzene (B1252955) derivatives containing cyano groups has shown their efficacy as bright blue light emitters in Organic Light-Emitting Diodes (OLEDs). sinica.edu.tw

The synthesis of fluorescent ligands for biological research is another area where this precursor is valuable. A notable example is the synthesis of 4-cyano-melatonin, a fluorescent derivative of melatonin (B1676174), designed as a potential ligand for melatonin receptors. nih.gov Such fluorescent probes are crucial for studying ligand-receptor interactions and other cellular processes. nih.gov The cyano group is instrumental in red-shifting the absorption and emission spectra of the parent molecule, enabling fluorescence in the visible range. nih.gov

Furthermore, the cyano group can participate directly in cycloaddition reactions to build complex heterocyclic systems with unique properties. The cyano-Diels-Alder reaction, for example, can be employed to create nitrogen-containing ring systems. acs.org This reaction has been used to synthesize 4-chalcogeno-1-aza-1,3-butadiene derivatives. While the free imines are weakly fluorescent, their coordination complexes with boranes, such as B(C₆F₅)₃, exhibit intense blue fluorescence in both solution and the crystalline state, demonstrating a path to novel fluorescent materials. acs.org

Table 1: Applications of this compound Derivatives in Advanced Organic Materials

Material Type Application Synthetic Strategy Resulting Property Citation
Functional Dyes Pigments, Textiles Acylation to form naphthamides High-quality coloration fscichem.com
Fluorescent Probes Biological imaging Introduction of cyano-naphthalene moiety Red-shifted absorption/emission nih.gov
Electroluminescent Materials Organic Light-Emitting Diodes (OLEDs) Incorporation of cyano-aromatic units Bright blue emission sinica.edu.tw
Fluorescent Materials Sensing, Optics Intramolecular cyano-Diels-Alder reaction & borane (B79455) coordination Intense blue fluorescence acs.org

Building Blocks for Complex Synthetic Targets

The dual functionality of this compound makes it an exemplary building block for the synthesis of complex, biologically active molecules, including pharmaceuticals and agrochemicals. google.comganeshremedies.com The acyl chloride allows for the straightforward formation of amide or ester linkages, a common feature in many drug scaffolds, while the cyano group can be elaborated into other key functionalities or act as a crucial pharmacophore element.

The general utility of naphthoyl chlorides is well-established in medicinal chemistry; for example, 1-naphthoyl chloride is a key raw material for nonsteroidal anti-inflammatory drugs (NSAIDs) and antibacterial agents. fscichem.com The addition of the cyano group at the 4-position opens avenues for new molecular designs. This is exemplified in the synthesis of the immunomodulatory drug Ozanimod, where a related key intermediate is (S)-4-cyano-1-aminoindane. google.com The synthetic route to Ozanimod involves the conversion of the cyano group into a 1,4-oxadiazole heterocycle, a common bioisostere in medicinal chemistry. google.com

Moreover, the cyano group itself is a feature in many modern pharmaceuticals. The development of cyano-analogues of established drugs like the anti-inflammatory agent Celecoxib has been explored. chinesechemsoc.org In one study, novel pyrazoles containing both trifluoromethyl and cyano groups were synthesized, and a resulting N1-aryl-3-CF₃-4-cyano pyrazole demonstrated potent and selective activity as a cyclooxygenase-2 (COX-2) inhibitor. chinesechemsoc.org This highlights the potential of incorporating the cyano-naphthalene moiety into pharmacophores to generate new therapeutic agents.

The strategic use of substituted naphthoyl chlorides is also evident in the development of synthetic methodologies. 5-Chloro-8-nitro-1-naphthoyl chloride, a sterically hindered analogue, has been designed as a selective protecting group for amines. nih.gov Its utility was demonstrated in dipeptide synthesis, where it could be cleaved under mild reductive conditions due to the release of steric strain, showcasing an orthogonal protection strategy crucial for multi-step synthesis of complex peptides. nih.gov The high reactivity of the acyl chloride group also makes it suitable for use in multicomponent reactions, which are powerful tools for rapidly assembling libraries of structurally diverse and biologically active small molecules. rsc.org

Table 2: Use of this compound and Analogues in Complex Synthesis

Target Molecule Class Application Area Key Transformation / Role Example Citation
Heterocyclic Compounds Agrochemicals Acylation and nitrile reactivity Trifluoromethyl-1,2,4-oxadiazoles (fungicides) google.com
Immunomodulators Pharmaceuticals Nitrile conversion to 1,4-oxadiazole Ozanimod (from a cyano-indane precursor) google.com
Enzyme Inhibitors Pharmaceuticals Pharmacophore component Cyano-analogues of Celecoxib (COX-2 inhibitors) chinesechemsoc.org
Peptides Synthetic Methodology Amine protecting group Dipeptide synthesis using a substituted naphthoyl chloride nih.gov
Alkaloids Natural Product Synthesis Multicomponent assembly processes Heterocyclic frameworks rsc.org

Role in Polymer Chemistry and Materials Science Research

Monomer in Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques are powerful methods for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. nih.gov 4-Cyano-1-naphthoyl chloride can be utilized as a monomer or a precursor to monomers in these processes, enabling the creation of polymers with specific functionalities.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that allows for the synthesis of a wide range of polymers with controlled structures. sigmaaldrich.comacs.org The selection of a suitable chain transfer agent (CTA) is crucial for the success of RAFT polymerization. sigmaaldrich.com While direct use of this compound as a monomer in RAFT is not extensively documented in the provided results, the constituent functional groups are highly relevant to RAFT chemistry. For instance, compounds containing cyano groups, such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD), are effective CTAs for the RAFT polymerization of monomers like acrylonitrile. researchgate.netacs.org This suggests that polymers derived from this compound could be designed to be compatible with RAFT processes.

The general mechanism of RAFT polymerization involves a rapid equilibrium between active (propagating) and dormant polymer chains, mediated by the CTA. sigmaaldrich.com This process allows for the controlled growth of polymer chains, leading to polymers with low polydispersity. nih.govsigmaaldrich.com The cyano group, a key feature of this compound, is often present in effective RAFT agents. sigmaaldrich.com

RAFT Polymerization Components Function Example from Literature
Monomer The basic building block of the polymer.Acrylonitrile (AN) researchgate.netacs.org
Initiator Generates radicals to start the polymerization.AIBN (Azobisisobutyronitrile) researchgate.netacs.org
Chain Transfer Agent (CTA) Controls the polymerization by reversibly deactivating propagating radicals.4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) researchgate.netacs.org

The incorporation of this compound or its derivatives into polymer chains imparts unique properties due to the presence of both the bulky, aromatic naphthalene (B1677914) group and the polar, electron-withdrawing cyano group. The naphthalene moiety can enhance the thermal stability and influence the photophysical properties of the resulting polymer, while the cyano group can increase the polymer's polarity and its affinity for certain solvents or surfaces.

These specialty polymers can be designed for a variety of applications. The rigid naphthalene unit can contribute to the formation of ordered structures, which is beneficial for applications in materials science. The cyano group can be a site for further chemical modification, allowing for the creation of even more complex and functionalized polymers.

Contribution to Organic Electronic Materials

Organic electronic materials are a class of carbon-based materials that exhibit semiconducting properties. They are of great interest for applications in flexible and low-cost electronic devices. acs.orgsigmaaldrich.com The electronic properties of this compound make it a promising component for these materials.

Organic semiconductors are the active components in many organic electronic devices. sigmaaldrich.com The performance of these materials is highly dependent on their molecular structure, which influences their ability to transport charge. sigmaaldrich.com The naphthalene core of this compound provides a π-conjugated system that can facilitate charge transport. The introduction of a cyano group, which is strongly electron-withdrawing, can significantly modify the electronic properties of the naphthalene system, making it a potential n-type semiconductor. Naphthalene-based compounds are among the classes of organic materials that have shown good n-channel activity in transistors. sigmaaldrich.com

The ability to functionalize the naphthalene core allows for the tuning of the material's electronic properties, such as its energy levels (HOMO and LUMO), which is crucial for designing efficient electronic devices. rsc.org

Property Influence of Naphthalene and Cyano Groups
Charge Transport The π-conjugated naphthalene core facilitates charge transport. sigmaaldrich.com
Semiconductor Type The electron-withdrawing cyano group can induce n-type semiconductor behavior. sigmaaldrich.com
Energy Levels The functional groups allow for the tuning of HOMO and LUMO energy levels. rsc.org

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) cells are two of the most prominent applications of organic electronics. google.comgoogle.com In OLEDs, organic materials are used to generate light upon the application of an electric field, while in OPVs, they are used to convert sunlight into electricity. google.com

The development of efficient OLEDs and OPVs relies on the careful design of the organic materials used in their active layers. acs.orggoogle.com Materials derived from this compound could potentially be used as electron-transporting or light-emitting materials in OLEDs, or as acceptor materials in OPVs. The cyano group can enhance electron injection and transport, which is beneficial for OLED performance. google.com In OPVs, the electron-accepting nature of the cyano-functionalized naphthalene unit could be paired with an electron-donating material to create an efficient donor-acceptor heterojunction for charge separation. google.com

The combination of the naphthalene chromophore and the electron-withdrawing cyano group makes molecules derived from this compound potentially photoactive. Upon absorption of light, these molecules can be excited to a higher energy state, from which they can undergo various photophysical processes, including fluorescence or energy transfer.

Furthermore, the presence of both an electron-rich naphthalene ring and an electron-poor cyano group can lead to the formation of intramolecular or intermolecular charge-transfer complexes. researchgate.net These complexes are characterized by the transfer of an electron from a donor to an acceptor upon photoexcitation. acs.org Charge-transfer materials are of fundamental interest for their unique photophysical properties and have potential applications in areas such as photocatalysis and nonlinear optics. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H-NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their connectivity. libretexts.org In the case of 4-cyano-1-naphthoyl chloride, the spectrum is expected to show signals only in the aromatic region, as there are no aliphatic protons.

The naphthalene (B1677914) ring system contains six protons. Due to the substituents at the 1 and 4 positions, these six protons are chemically non-equivalent and would theoretically produce six distinct signals. The electron-withdrawing nature of both the acyl chloride (-COCl) and the cyano (-CN) groups deshields the aromatic protons, causing their signals to appear at a lower field (higher ppm value) compared to unsubstituted naphthalene. researchgate.net

The proton adjacent to the acyl chloride (H-2) and the proton adjacent to the cyano group (H-3) are expected to be significantly downfield. The proton at the H-8 position, being in the peri-position to the bulky and electron-withdrawing acyl chloride group, is also expected to be strongly deshielded and appear far downfield. The remaining protons (H-5, H-6, H-7) would resonate at slightly higher fields but still within the typical aromatic region. The coupling patterns (splitting) would arise from interactions between adjacent protons (typically ortho and meta couplings), resulting in a complex series of doublets, triplets, or doublet of doublets, which helps in assigning each signal to a specific proton.

Predicted ¹H-NMR Data for this compound Note: This data is predicted based on the analysis of similar structures like 1-naphthoyl chloride and 4-cyanonaphthalene. chemicalbook.comchemicalbook.comresearchgate.net

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-2~8.2 - 8.4Doublet (d)
H-3~7.8 - 8.0Doublet (d)
H-5~8.1 - 8.3Doublet (d)
H-6~7.6 - 7.8Triplet (t) or Doublet of Doublets (dd)
H-7~7.7 - 7.9Triplet (t) or Doublet of Doublets (dd)
H-8~8.8 - 9.0Doublet (d)

Carbon-13 NMR (¹³C-NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. oregonstate.edu For this compound, a total of 12 distinct signals are expected, corresponding to the 10 carbons of the naphthalene ring, the carbonyl carbon, and the cyano carbon.

The carbonyl carbon (-COCl) is highly deshielded and is expected to appear significantly downfield, typically in the range of 165-170 ppm. chemicalbook.comchemicalbook.com The carbon of the cyano group (-CN) typically resonates around 115-120 ppm. chemicalbook.com The ten carbons of the naphthalene ring will have distinct chemical shifts. The two carbons directly attached to the substituents (C-1 and C-4) will be influenced by their respective electronic effects. The other aromatic carbons will appear in the typical range of 120-140 ppm. Quaternary carbons (C-1, C-4, C-4a, C-8a) generally show weaker signals compared to carbons bearing hydrogen atoms. oregonstate.edu

Predicted ¹³C-NMR Data for this compound Note: This data is predicted based on the analysis of similar structures like 1-naphthoyl chloride and 4-cyanonaphthalene. chemicalbook.comchemicalbook.comspectrabase.com

Carbon PositionPredicted Chemical Shift (δ, ppm)
C=O~168
Aromatic C-H~125-138
Aromatic Quaternary C~110, ~130-140
C≡N~117

Advanced NMR Techniques (e.g., 2D NMR)

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments would be employed for unambiguous assignment of all signals.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbons. It would be instrumental in tracing the connectivity of the protons around the naphthalene ring, for instance, confirming the adjacency of H-2 and H-3, and the sequence of H-5, H-6, H-7, and H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link each proton signal in the ¹H-NMR spectrum to its corresponding carbon signal in the ¹³C-NMR spectrum, confirming the assignments for all the CH groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons by observing their correlations to nearby protons. For example, the signal for the carbonyl carbon (C=O) would show a correlation to the H-2 and H-8 protons, confirming its position at C-1. Similarly, the cyano carbon would show correlations to H-3 and H-5.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₂H₆ClNO. HRMS would be used to confirm this exact composition by matching the experimentally measured mass to the calculated theoretical mass.

Calculated Exact Mass for this compound

Molecular FormulaIonCalculated Exact Mass (m/z)
C₁₂H₆ClNO[M+H]⁺216.0211

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected and then fragmented to produce daughter ions. The resulting fragmentation pattern provides valuable structural information.

For this compound, the molecular ion ([M]⁺˙) would be expected to undergo characteristic fragmentation pathways. chemicalbook.comnih.gov

Loss of Chlorine: A primary fragmentation would be the cleavage of the C-Cl bond to lose a chlorine radical (·Cl), resulting in the stable 4-cyano-1-naphthoyl cation.

Loss of Carbonyl Group: Subsequent fragmentation could involve the loss of a neutral carbon monoxide (CO) molecule from the [M-Cl]⁺ ion, yielding the 4-cyanonaphthyl cation.

Loss of Acyl Chloride Group: A direct fragmentation pathway could involve the loss of the entire acyl chloride radical (·COCl) from the molecular ion, also leading to the 4-cyanonaphthyl cation.

These fragmentation patterns, observed through MS/MS analysis, would provide conclusive evidence for the presence and connectivity of the acyl chloride and cyano-substituted naphthalene core structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in an IR spectrum that provides a unique "fingerprint" of the compound.

For this compound, the IR spectrum is distinguished by the presence of two key functional groups: the cyano (C≡N) group and the acyl chloride (C=O) group. The identification of the absorption bands associated with these groups is crucial for confirming the compound's identity.

Key IR Absorption Bands for this compound:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Cyano (C≡N)Stretching2240 - 2210Medium to Sharp
Carbonyl (C=O)Stretching1815 - 1770Strong
Aromatic C=CStretching~1600 and ~1475Medium to Weak
C-ClStretching800 - 600Strong

Note: The exact positions of these peaks can be influenced by the molecular structure and the sampling method.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of a compound and for separating it from any impurities or by-products. basicmedicalkey.combiotecha.lt HPLC operates by injecting a small volume of a liquid sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation of the components is achieved based on their differential partitioning between the stationary and mobile phases. basicmedicalkey.combiotecha.lt

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.net The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Typical HPLC Parameters for the Analysis of Aromatic Acyl Chlorides:

ParameterTypical Conditions
Column C18 (Octadecyl-silane), 5 µm particle size, 4.6 mm x 250 mm
Mobile Phase A gradient of Acetonitrile and Water
Detection UV at a specific wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Method development for this compound would involve a systematic approach to optimize the separation. rsc.org This includes selecting the appropriate column chemistry and dimensions, adjusting the mobile phase composition and gradient to achieve good resolution between the main peak and any impurities, and selecting a UV detection wavelength where the compound has strong absorbance. The use of a related compound, 1-Naphthoyl chloride, as a derivatization reagent for HPLC analysis of other molecules has been reported, highlighting the suitability of HPLC for compounds of this class. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the substance with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For this compound, a successful X-ray crystallographic analysis would yield precise data on its solid-state structure. This would include the planarity of the naphthalene ring system, the orientation of the cyano and acyl chloride functional groups relative to the ring, and the intermolecular interactions within the crystal lattice.

Hypothetical Crystallographic Data Table for this compound:

ParameterExpected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca (Common for organic molecules)
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Z (Molecules per unit cell) 4 or 8
Calculated Density (g/cm³) ~1.4 - 1.5

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory has become an indispensable tool in modern chemistry for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, reactivity indices, and spectroscopic properties.

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in 4-Cyano-1-naphthoyl chloride. DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), are used to perform geometry optimization. scispace.com This process finds the lowest energy conformation of the molecule.

The electronic structure is characterized by the distribution of electrons throughout the molecule. The presence of the electron-withdrawing cyano (-CN) and acyl chloride (-COCl) groups significantly influences the electron density of the naphthalene (B1677914) ring system.

Below is a table of selected, theoretically predictable geometric parameters for this compound based on typical values for similar structures.

ParameterDescriptionPredicted Value/Observation
Dihedral Angle (C2-C1-C=O)The angle defining the rotation of the acyl chloride group relative to the naphthalene ring.Expected to be non-zero to minimize steric strain between the carbonyl oxygen and the peri-hydrogen (H8).
Bond Length (C=O)The length of the double bond in the carbonyl group.Typical acyl chloride C=O bond length, expected around 1.18 - 1.20 Å.
Bond Length (C-Cl)The length of the single bond between the carbonyl carbon and the chlorine atom.Expected to be in the range of 1.78 - 1.80 Å.
Bond Length (C≡N)The length of the triple bond in the cyano group.Characteristic C≡N triple bond length, approximately 1.15 Å.
Naphthalene RingPlanarity of the fused aromatic rings.The fused ring system is expected to be nearly planar, providing a rigid scaffold.

DFT calculations are highly effective in predicting the reactivity of a molecule by quantifying various electronic parameters. longdom.orgresearchgate.net For this compound, these parameters help to understand its susceptibility to nucleophilic attack, a characteristic reaction for acyl chlorides.

Key reactivity descriptors that can be calculated include:

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution. A lower hardness value suggests higher reactivity. nih.gov

Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule. A high electrophilicity index points to a strong capability to accept electrons, which is characteristic of potent electrophiles. nih.govbohrium.com

The acyl chloride group's carbonyl carbon is the primary electrophilic center, made highly reactive by the electron-withdrawing effects of both the chlorine atom and the adjacent naphthalene ring system, which is further deactivated by the cyano group. DFT can be used to model reaction pathways, such as hydrolysis or amidation, by calculating the energy of transition states and intermediates. These calculations can elucidate the mechanism of nucleophilic acyl substitution, confirming the formation of a tetrahedral intermediate followed by the elimination of the chloride ion.

The following table summarizes the conceptual reactivity parameters and their significance for this compound.

Reactivity ParameterDefinition Formula (in terms of Ionization Potential, I, and Electron Affinity, A)Significance for this compound
Electronegativity (χ)χ = (I + A) / 2A high value is expected, indicating a strong tendency to attract electrons, driven by the electronegative Cl, O, and N atoms.
Chemical Hardness (η)η = (I - A) / 2A relatively low value is anticipated, signifying high reactivity (softness), particularly for the acyl chloride functional group. nih.gov
Electrophilicity Index (ω)ω = χ² / (2η)A high value is expected, confirming the molecule's status as a strong electrophile, readily attacked by nucleophiles at the carbonyl carbon. bohrium.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. libretexts.orgyoutube.com

HOMO: For aromatic systems like this compound, the HOMO is typically a π-orbital located on the electron-rich naphthalene ring system. Its energy level is related to the molecule's ability to donate electrons (ionization potential).

LUMO: The LUMO is expected to be localized primarily on the acyl chloride and cyano moieties. The strong electron-withdrawing nature of these groups lowers the energy of the LUMO, making the molecule a good electron acceptor. mdpi.com The low-lying LUMO is centered on the C=O bond's antibonding orbital, which accepts the electrons from an incoming nucleophile.

The HOMO-LUMO energy gap is a crucial parameter indicating the chemical stability of the molecule. nih.gov A small HOMO-LUMO gap generally corresponds to higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP map would show a region of high positive potential (blue) around the carbonyl carbon, identifying it as the site most susceptible to nucleophilic attack. Regions of negative potential (red) would be localized around the carbonyl oxygen, the chlorine atom, and the nitrogen atom of the cyano group, indicating their role as potential sites for electrophilic or hydrogen-bond interactions. nih.govbohrium.com

Orbital/PropertyExpected Characteristics and Location
HOMO (Highest Occupied MO)Primarily localized on the π-system of the naphthalene rings. Its energy is an indicator of the molecule's electron-donating capability.
LUMO (Lowest Unoccupied MO)Primarily localized on the electron-deficient acyl chloride group (-COCl) and the cyano group (-CN), specifically the π* antibonding orbitals. This distribution makes the carbonyl carbon highly electrophilic. mdpi.com
HOMO-LUMO Energy GapExpected to be relatively small, consistent with a reactive molecule. This small gap facilitates electronic transitions and chemical reactions. nih.gov
Molecular Electrostatic Potential (MEP)A strong positive potential (electrophilic region) is predicted around the carbonyl carbon. Negative potentials (nucleophilic regions) are expected around the carbonyl oxygen, chlorine, and cyano nitrogen atoms. bohrium.com

Molecular Dynamics Simulations

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. rsc.org

MD simulations can explore the conformational landscape of this compound by simulating its atomic motions. The primary focus of such an analysis would be the rotation around the C(naphthyl)-C(carbonyl) bond, which defines the molecule's conformation. utdallas.edu

Simulations can reveal the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them. The stability of a given conformation is dictated by a balance between electronic effects (conjugation between the carbonyl group and the aromatic ring) and steric effects (repulsion between the carbonyl oxygen and the peri-hydrogen). While some degree of planarity is favored for conjugation, steric hindrance often forces the acyl chloride group out of the plane of the naphthalene ring. The dynamic behavior of this torsion angle would be a key output of an MD simulation, providing insight into the molecule's flexibility and the shapes it is likely to adopt in different phases. biomedres.us

In condensed phases, the behavior of this compound is governed by its interactions with surrounding molecules. MD simulations can model these intermolecular forces in detail.

In the solid state, one would expect significant intermolecular interactions that dictate the crystal packing. These interactions would likely include:

π-π Stacking: The planar naphthalene rings can stack on top of each other, an interaction that is common in aromatic compounds and contributes significantly to crystal lattice stability. researchgate.net

Dipole-Dipole Interactions: The highly polar cyano (-CN) and acyl chloride (-COCl) groups will lead to strong dipole-dipole interactions, helping to organize the molecules in the crystal lattice.

Tetrel Bonding: The cyano group can participate in specific noncovalent interactions known as tetrel bonds, where the electrophilic region on the carbon atom of the cyano group interacts with a nucleophile. mdpi.com

Halogen Bonding: The chlorine atom of the acyl chloride could potentially act as a halogen bond donor.

In solution, MD simulations would model the solvation of this compound, showing how solvent molecules arrange themselves around the solute. The simulation would illustrate the specific interactions between the polar groups of the solute and the solvent molecules, which is critical for understanding its solubility and reactivity in different media.

Quantum Mechanical Approaches to Reaction Mechanisms

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a standard tool for investigating reaction mechanisms. nih.gov For a molecule like this compound, DFT could be employed to model its reactions, such as nucleophilic acyl substitution. Theoretical investigations would typically involve:

Transition State Searching: Identifying the geometry and energy of transition states for proposed reaction pathways.

Reaction Coordinate Analysis: Mapping the energy profile of a reaction to understand the energetic barriers and intermediates.

Solvent Effects: Incorporating computational models to simulate the influence of different solvents on the reaction mechanism and kinetics.

For instance, in a reaction with a nucleophile, computational models would calculate the energy changes as the nucleophile approaches the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the chloride leaving group. The calculated activation energies would provide a quantitative measure of the reaction's feasibility.

Computational Studies on Related Cyano-Naphthalene Derivatives

Significant computational research has been conducted on various cyano-naphthalene derivatives, providing a framework for understanding the properties of this compound. These studies often focus on elucidating electronic structure, photophysical properties, and potential applications in materials science and astrochemistry.

A notable area of research is the use of DFT and Time-Dependent DFT (TD-DFT) to study the photoabsorption and photodissociation pathways of cyanonaphthalenes. acs.org For example, investigations into 1-cyanonaphthalene and 2-cyanonaphthalene complexed with water have been performed to understand their behavior in interstellar environments. acs.org These studies analyze intermolecular bonding, complexation energies, and charge-transfer excitations. acs.org The position of the cyano group is found to significantly influence the photoabsorption spectra. acs.org

Furthermore, DFT calculations have been integral in studies of other substituted naphthalenes. For instance, research on 2-cyano-3-(naphthalen-1-yl)acryloyl chloride and its derivatives used DFT to determine molecular geometry, analyze frontier molecular orbitals (HOMO-LUMO), and calculate the molecular electrostatic potential. nih.gov Such calculations help in understanding the reactivity and potential biological activity of these compounds. nih.gov

The following table summarizes key computational parameters often investigated in studies of cyano-naphthalene derivatives, which would be applicable to this compound.

Computational Parameter Description Relevance to this compound
Molecular Geometry The three-dimensional arrangement of atoms and the bond lengths and angles.Determines the steric accessibility of the reactive acyl chloride group.
Frontier Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. The energy gap is a measure of chemical reactivity.The LUMO is likely centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO gap influences the molecule's electronic transitions and reactivity.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface of the molecule.Reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting the electrophilic nature of the carbonyl carbon.
Vibrational Frequencies The frequencies of the normal modes of vibration.Can be compared with experimental infrared (IR) and Raman spectra to confirm the structure.
Gibbs Free Energy of Reaction The change in Gibbs free energy during a chemical reaction.Used to predict the spontaneity and equilibrium position of reactions involving this compound.
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.Quantifies the kinetic barrier for reactions, such as its hydrolysis or amidation.

Computational studies have also been crucial in the identification of cyano-derivatives of naphthalene in interstellar space, where quantum chemical calculations of rotational constants are compared with observational data from radio astronomy. oup.comaanda.orgaanda.orgarxiv.org These investigations underscore the power of theoretical chemistry to predict and confirm the existence of complex molecules in diverse environments.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The conventional synthesis of 4-Cyano-1-naphthoyl chloride typically involves the cyanation of a pre-functionalized naphthalene (B1677914) ring followed by the conversion of a carboxylic acid to an acyl chloride. smolecule.com Future research could focus on developing more efficient, safer, and scalable synthetic routes.

Transition-Metal-Catalyzed Cyanation: While nucleophilic aromatic substitution (SNAr) is a common method, it often requires harsh conditions. smolecule.com The exploration of palladium- or copper-catalyzed cyanation reactions on naphthoyl chloride precursors could offer milder reaction conditions and broader substrate scopes. For instance, methods analogous to the palladium-catalyzed cyanation of 4-bromo-indanone could be adapted. google.com

Flow Chemistry: Continuous flow processes could provide enhanced control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher yields, improved safety, and easier scalability compared to batch processes. This would be particularly advantageous for handling potentially hazardous reagents like thionyl chloride or cyanide sources.

Direct C-H Cyanation: A highly attractive but challenging direction would be the development of methods for the direct C-H cyanation at the 4-position of 1-naphthoyl chloride. This would represent a significant step forward in terms of atom economy, eliminating the need for pre-halogenated or other activated starting materials.

Synthetic StrategyPotential AdvantagesKey Challenges
Transition-Metal CatalysisMilder conditions, higher functional group toleranceCatalyst cost and toxicity, ligand design
Flow ChemistryEnhanced safety, scalability, and process controlInitial equipment setup costs
Direct C-H CyanationSuperior atom economy, reduced wasteRegioselectivity, catalyst development

Investigation of Undiscovered Reactivity Patterns

The dual functionality of this compound presents an opportunity to investigate complex and potentially novel reactivity patterns that arise from the interplay between the cyano and acyl chloride groups.

Intramolecular Transformations: The specific 1,4-substitution pattern could facilitate unique intramolecular cyclization reactions. Research could explore conditions that trigger the acyl chloride or its derivatives to react with the cyano group or an activated intermediate, potentially leading to novel polycyclic aromatic or heterocyclic systems.

Domino and Cascade Reactions: The compound could serve as an ideal starting point for designing domino or cascade reaction sequences. For example, an initial reaction at the acyl chloride could be followed by a subsequent transformation involving the cyano group, allowing for the rapid construction of molecular complexity from a single precursor.

Photochemical and Radical Reactivity: The naphthalene core suggests a rich photochemistry. Future studies could investigate photochemical reactions or radical-mediated transformations involving the cyano group. mdpi.com For example, photocatalytic strategies for decyanative functionalization could open pathways to new molecular scaffolds. nih.gov

Integration into Advanced Functional Materials

The rigid, planar structure of the naphthalene core, combined with the polar cyano group and the versatile reactive handle of the acyl chloride, makes this compound an excellent candidate for incorporation into advanced functional materials.

Liquid Crystals: The rod-like shape of the naphthalene moiety is a common feature in liquid crystalline molecules. By attaching appropriate mesogenic units via the acyl chloride group, it may be possible to synthesize novel liquid crystals, with the cyano group contributing to the desired dipole moment and molecular ordering.

Organic Electronics: Naphthalene derivatives are widely used in organic electronics. This compound could serve as a monomer for the synthesis of polymers or as a building block for small molecules intended for use in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). The electron-withdrawing nature of the cyano group can be used to tune the electronic properties (e.g., LUMO level) of the resulting materials.

Fluorescent Probes and Sensors: The naphthyl group is a well-known fluorophore. Derivatives of this compound could be designed as fluorescent probes for detecting specific analytes. The acyl chloride allows for covalent attachment to biomolecules or other surfaces, while the cyano group could modulate the fluorescence properties upon interaction with a target species.

Material ClassPotential Role of this compoundKey Properties
Liquid CrystalsCore structural unitRigidity, high dipole moment
Organic ElectronicsMonomer or molecular building blockπ-conjugated system, tunable electronics
Fluorescent ProbesFluorophore precursorIntrinsic fluorescence, reactive handle

Catalytic Applications in Organic Transformations

While the direct catalytic use of this compound is not established, its structure is well-suited for the development of novel ligands for catalysis.

Ligand Synthesis for Homogeneous Catalysis: The compound can be readily converted into a wide array of derivatives, such as amides, esters, and ketones. These derivatives, bearing coordinating atoms (N, O, P), could be designed as ligands for transition metals. The cyano group, remaining on the naphthyl backbone, could serve to electronically tune the properties of the metal center, influencing the activity and selectivity of the resulting catalyst. This approach could be applied to develop new catalysts for cross-coupling reactions, similar to how other naphthyl-containing ligands are used. acs.orgarabjchem.org

Organocatalysis: The rigid aromatic scaffold could be incorporated into larger, chiral structures for use in asymmetric organocatalysis. For example, it could be part of a chiral amine, phosphine (B1218219), or N-heterocyclic carbene (NHC) precursor, where the steric and electronic properties of the cyanonaphthyl moiety would be crucial for inducing stereoselectivity.

Sustainable Chemistry Approaches in Synthesis and Application

Applying the principles of green chemistry to the lifecycle of this compound is a critical area for future research. carloerbareagents.comscispace.com

Biocatalysis: Exploring enzymatic or whole-cell biocatalytic methods for the synthesis of the precursor, 4-cyano-1-naphthoic acid, could provide a sustainable alternative to traditional chemical routes. google.com Similarly, enzymatic transformations of the acyl chloride or cyano group could offer highly selective and environmentally benign pathways to valuable derivatives.

Greener Solvents and Reagents: A key area of improvement is the replacement of hazardous reagents and solvents. Research should focus on substituting thionyl chloride with greener chlorinating agents and replacing polar aprotic solvents like DMF, which are commonly used in SNAr reactions, with more sustainable alternatives like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). smolecule.comcarloerbareagents.comacs.org

Energy Efficiency: The development of catalytic and photochemical processes (as mentioned in sections 8.1 and 8.2) that can operate at lower temperatures and pressures would significantly reduce the energy consumption associated with the synthesis and transformation of this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Cyano-1-naphthoyl chloride, and how can reaction efficiency be optimized?

  • Methodology :

  • Synthesis via Acyl Chloridation : React 4-cyano-1-naphthoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Reflux in dichloromethane or toluene with catalytic DMF (1-2 mol%) at 60-80°C for 4-6 hours .
  • Optimization : Monitor reaction completion via TLC (hexane:ethyl acetate 8:2). Excess SOCl₂ (1.5–2 eq) ensures full conversion. Remove residual reagents under reduced pressure and purify via vacuum distillation or recrystallization.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodology :

  • NMR Analysis : Use ¹H/¹³C NMR in CDCl₃ to identify aromatic protons (δ 7.5–8.8 ppm) and the cyano carbon (δ ~115 ppm). Compare with 1-naphthoyl chloride analogs .
  • FTIR : Confirm C≡N stretch (~2240 cm⁻¹) and C=O stretch (~1760 cm⁻¹).
  • HPLC : Use C18 columns (acetonitrile/water gradient) to detect impurities (e.g., unreacted acid or hydrolysis products) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood to avoid inhalation (H333) .
  • Storage : Keep in airtight, moisture-free containers under argon at 2–8°C. Hydrolysis to 4-cyano-1-naphthoic acid occurs rapidly in humid conditions .

Advanced Research Questions

Q. How does the electronic nature of the cyano group influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology :

  • Mechanistic Study : Compare reaction rates with 1-naphthoyl chloride (no cyano group) using kinetic assays. The electron-withdrawing cyano group enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols.
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze charge distribution and transition states .

Q. What strategies mitigate competing side reactions when using this compound in complex molecular systems?

  • Methodology :

  • Selective Solubility : Use polar aprotic solvents (DMF, THF) to minimize hydrolysis. Pre-activate nucleophiles (e.g., deprotonate amines with TEA).
  • Protection/Deprotection : Mask reactive groups (e.g., hydroxyls) with TMS or Boc protecting agents before acylation .

Q. How can this compound be utilized to probe enzyme active-site nucleophilicity?

  • Methodology :

  • Enzyme Inhibition Assays : Incubate the compound with target enzymes (e.g., proteases) and measure residual activity via fluorogenic substrates.
  • Mass Spectrometry : Identify acyl-enzyme adducts using LC-MS/MS. Controls: Include non-reactive analogs (e.g., methyl esters) to distinguish specific binding .

Contradictions and Limitations

  • references 4-Chloro-1-naphthol in cancer research, but this compound’s applications require validation in targeted assays due to structural differences.
  • Safety data from analogous acyl chlorides ( –13) are extrapolated; always conduct compound-specific risk assessments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.